molecular formula C18H27FN2O3S B6499312 N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 953143-79-8

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No. B6499312
CAS RN: 953143-79-8
M. Wt: 370.5 g/mol
InChI Key: SLXOEQRVNFILRB-UHFFFAOYSA-N
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Description

The compound “N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzene-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a methoxy group (-OCH3) and a sulfonamide group (-SO2NH2), which are common functional groups in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the polar sulfonamide group might enhance water solubility, while the nonpolar cyclopentyl and methoxy groups might favor lipid solubility .

Scientific Research Applications

Antimalarial Activity

F5017-0293: has been investigated for its antimalarial potential. In a study evaluating synthetic 1,4-disubstituted piperidines, this compound demonstrated significant inhibition of Plasmodium falciparum growth. Notably, it exhibited high selectivity against resistant strains, making it a promising candidate for antimalarial drug development .

Photobioreactors and Algal Cultivation

F5017-0293: could find applications in photobioreactors—systems used for cultivating microalgae and cyanobacteria. These organisms play a crucial role in biofuel production, wastewater treatment, and carbon capture. By understanding its interactions with photosynthetic organisms, researchers may optimize algal growth conditions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3S/c1-24-18-7-6-16(12-17(18)19)25(22,23)20-13-14-8-10-21(11-9-14)15-4-2-3-5-15/h6-7,12,14-15,20H,2-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXOEQRVNFILRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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